molecular formula C7H5Cl2N3 B594626 7-dichloro-1H-benzo[d]iMidazol-6-aMine CAS No. 1357945-01-7

7-dichloro-1H-benzo[d]iMidazol-6-aMine

Cat. No.: B594626
CAS No.: 1357945-01-7
M. Wt: 202.038
InChI Key: NETWWOWWKDUKPE-UHFFFAOYSA-N
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Description

7-dichloro-1H-benzo[d]iMidazol-6-aMine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dichloro-1H-benzo[d]iMidazol-6-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst use are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-dichloro-1H-benzo[d]iMidazol-6-aMine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-dichloro-1H-benzo[d]iMidazol-6-aMine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-dichloro-1H-benzo[d]iMidazol-6-aMine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The presence of chlorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-1H-benzo[d]imidazol-7-amine
  • 4,5-dichloro-1H-benzo[d]imidazol-6-amine
  • 5,7-dibromo-1H-benzo[d]imidazol-6-amine

Comparison

7-dichloro-1H-benzo[d]iMidazol-6-aMine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effects of chlorine atoms at positions 5 and 7 .

Properties

CAS No.

1357945-01-7

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.038

IUPAC Name

4,6-dichloro-1H-benzimidazol-5-amine

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)

InChI Key

NETWWOWWKDUKPE-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)N)Cl)N=CN2

Synonyms

7-dichloro-1H-benzo[d]iMidazol-6-aMine

Origin of Product

United States

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